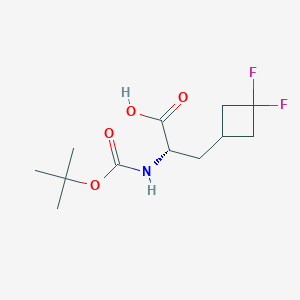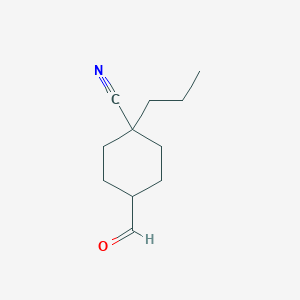
4-Formyl-1-propylcyclohexane-1-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Formyl-1-propylcyclohexane-1-carbonitrile is an organic compound with the molecular formula C11H17NO It consists of a cyclohexane ring substituted with a formyl group at the 4-position and a propyl group at the 1-position, along with a carbonitrile group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Formyl-1-propylcyclohexane-1-carbonitrile typically involves the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through a Diels-Alder reaction or by hydrogenation of benzene.
Introduction of the Formyl Group: The formyl group can be introduced via a Vilsmeier-Haack reaction, where the cyclohexane derivative is treated with DMF (dimethylformamide) and POCl3 (phosphorus oxychloride).
Addition of the Propyl Group: The propyl group can be added through a Friedel-Crafts alkylation using propyl chloride and AlCl3 (aluminum chloride) as a catalyst.
Incorporation of the Carbonitrile Group: The carbonitrile group can be introduced by treating the compound with cyanogen bromide (BrCN) in the presence of a base.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The carbonitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The formyl group can undergo nucleophilic substitution reactions, such as the formation of imines or oximes with primary amines or hydroxylamine, respectively.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, H2SO4 (sulfuric acid)
Reduction: LiAlH4, H2/Pd-C (palladium on carbon)
Substitution: NH2OH (hydroxylamine), RNH2 (primary amines)
Major Products:
Oxidation: 4-Propylcyclohexane-1-carboxylic acid
Reduction: 4-Formyl-1-propylcyclohexane-1-amine
Substitution: 4-Formyl-1-propylcyclohexane-1-oxime
科学的研究の応用
4-Formyl-1-propylcyclohexane-1-carbonitrile has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms and kinetics.
Biology: The compound can be used as a probe to study enzyme-catalyzed reactions involving formyl and nitrile groups.
Industry: It can be used in the production of specialty chemicals, agrochemicals, and materials science research.
作用機序
The mechanism of action of 4-Formyl-1-propylcyclohexane-1-carbonitrile depends on its interaction with molecular targets. The formyl group can act as an electrophile, participating in nucleophilic addition reactions. The carbonitrile group can undergo hydrolysis to form carboxylic acids or amides, which can further interact with biological targets. The propyl group provides hydrophobic interactions, influencing the compound’s binding affinity and specificity.
類似化合物との比較
4-Formylcyclohexane-1-carbonitrile: Lacks the propyl group, making it less hydrophobic.
1-Propylcyclohexane-1-carbonitrile: Lacks the formyl group, reducing its electrophilic reactivity.
4-Formyl-1-methylcyclohexane-1-carbonitrile: Has a methyl group instead of a propyl group, affecting its steric and hydrophobic properties.
Uniqueness: 4-Formyl-1-propylcyclohexane-1-carbonitrile is unique due to the combination of its functional groups, which provide a balance of electrophilic, nucleophilic, and hydrophobic properties. This makes it a versatile compound for various chemical reactions and applications.
特性
分子式 |
C11H17NO |
|---|---|
分子量 |
179.26 g/mol |
IUPAC名 |
4-formyl-1-propylcyclohexane-1-carbonitrile |
InChI |
InChI=1S/C11H17NO/c1-2-5-11(9-12)6-3-10(8-13)4-7-11/h8,10H,2-7H2,1H3 |
InChIキー |
HCWQNPWYDYVBQS-UHFFFAOYSA-N |
正規SMILES |
CCCC1(CCC(CC1)C=O)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


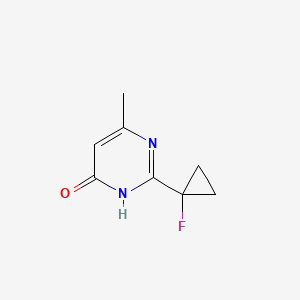

![methyl (2R)-2-(tert-butoxycarbonylamino)-3-[(3R)-2-oxopyrrolidin-3-yl]propanoate](/img/structure/B13897868.png)
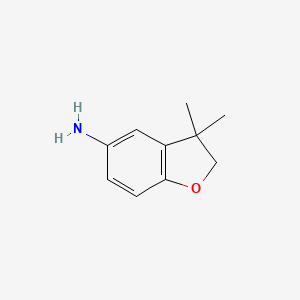
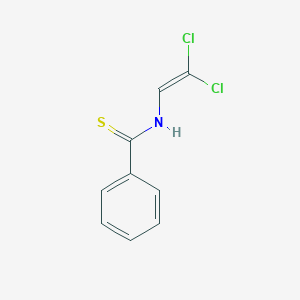
![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 4-chloro-3-iodo-, 1,1-dimethylethyl ester](/img/structure/B13897898.png)
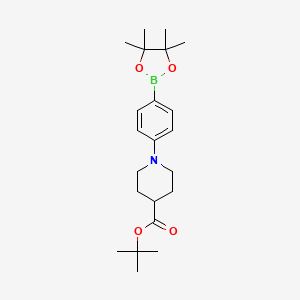
![2-[[(2,4-Dimethylphenyl)methylamino]methyl]aniline](/img/structure/B13897907.png)
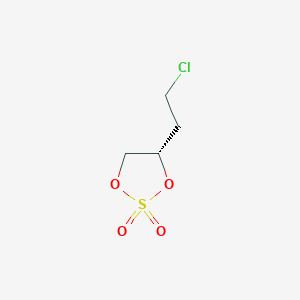

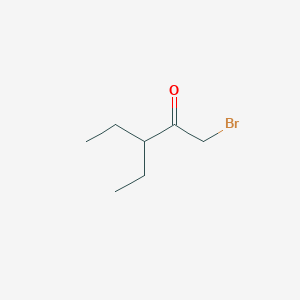

![6-Bromo-2-chloro-7-fluoro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13897937.png)
